molecular formula C12H15NO3 B1269878 4-[(3-Ethylphenyl)amino]-4-oxobutanoic acid CAS No. 550312-50-0

4-[(3-Ethylphenyl)amino]-4-oxobutanoic acid

Cat. No. B1269878
M. Wt: 221.25 g/mol
InChI Key: IZJIRCVZHFGXPI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves specific reactions that can be applied to 4-[(3-Ethylphenyl)amino]-4-oxobutanoic acid. For instance, the synthesis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid is achieved through a ring-opening reaction of itaconic anhydride with 3-aminoacetophenone, followed by characterization techniques like FT-IR, 1H NMR, and single crystal X-ray diffraction (Nayak et al., 2014). This method provides a blueprint that can be adapted for synthesizing 4-[(3-Ethylphenyl)amino]-4-oxobutanoic acid.

Molecular Structure Analysis

The molecular structure of closely related compounds is determined using various spectroscopic and crystallographic techniques. For example, the structure of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was confirmed by IR, 1H NMR, and X-ray diffraction studies, providing detailed insights into its molecular geometry, bond lengths, and angles (Raju et al., 2015). These techniques are essential for analyzing the molecular structure of 4-[(3-Ethylphenyl)amino]-4-oxobutanoic acid.

Chemical Reactions and Properties

The chemical properties of similar compounds can shed light on the reactivity and stability of 4-[(3-Ethylphenyl)amino]-4-oxobutanoic acid. For instance, the study of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate discusses its synthesis and potential reactions, indicating how substituents affect the compound's reactivity (Kumar et al., 2016). Understanding these reactions is crucial for manipulating the compound for specific applications.

Physical Properties Analysis

The physical properties of compounds similar to 4-[(3-Ethylphenyl)amino]-4-oxobutanoic acid, such as solubility, melting point, and crystal structure, are critical for their practical application. The crystal and molecular structure analysis of related compounds provides valuable information on their stability and solubility under various conditions. For example, the crystal structure and thermal analysis of a related compound were explored, offering insights into its stability and potential applications (Nayak et al., 2014).

Scientific Research Applications

Molecular Structure and Spectroscopic Analysis

  • Vibrational Analysis and Molecular Structure: 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, a related compound, has been synthesized and studied for its molecular structure using spectroscopic methods including FT-IR, NMR, and X-ray diffraction. This research provided insights into the vibrational wavenumbers, hyperpolarizability, and electronic properties of the molecule (Raju et al., 2015).

Electronic and Optical Studies

  • Molecular Docking and Optical Properties: Studies on similar compounds, like 4-[(2, 6) dichlorophenyl amino] 2 - methylidene 4 - oxobutanoic acid, have focused on molecular docking, vibrational, structural, and optical properties. These studies are crucial for understanding their potential in nonlinear optical materials and biological activities (Vanasundari et al., 2018).

Reactions with Binucleophiles

  • Reactivity with 1,3-Binucleophiles: Research has explored the reactions of substituted 4-oxobutanoic acids with binucleophiles, leading to the formation of different fused tricyclic systems. These findings are significant for understanding the reactivity of these compounds in various chemical environments (Grinev et al., 2017).

Biomedical Applications

  • Identification in Human Lenses: Novel metabolites including 4-(2-Aminophenyl)-4-oxobutanoic acid have been identified in normal and cataractous human lenses, suggesting a role as UV filters. This discovery is crucial for understanding eye health and the development of cataracts (Mizdrak et al., 2007).

Supramolecular Studies

  • Vibrational Spectroscopy in Supramolecular Chemistry: The crystal structure and vibrational spectroscopy of chloramphenicol derivatives, including 4-{[(2 R ,3 R )-2-[(dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl]oxy}-4-oxobutanoic acid, have been analyzed. This research contributes to the understanding of molecular interactions and bonding in complex structures (Fernandes et al., 2017).

Synthesis of Derivatives

  • Novel Synthesis Methods: Research has focused on synthesizing derivatives like 4-((4-Bromophenyl)(dodecyl)amino)-4-oxobutanoic acid, exploring new methods in organic synthesis. These studies contribute to the development of new compounds with potential applications in various fields (Chen et al., 2013).

Chemical Reactions and Analysis

  • Reaction Mechanisms: Studies have been conducted on the reactions of similar compounds like ethyl 3-oxobutanoate and ethyl 4-bromo-3-oxobutanoate, providing insights into their chemical behavior and potential applications in organic synthesis (Kato et al., 1979).

Fluorescent Probes and Diagnosis

  • Fluorescent Probe Synthesis: A novel fluorescent probe based on 4-oxobutanoic acid derivatives has been synthesized for beta-amyloids, indicating its potential in diagnosing Alzheimer's disease (Fa et al., 2015).

Safety And Hazards

The safety data sheet (SDS) for this compound can provide detailed information about its hazards and safety precautions . Always handle chemicals with appropriate safety measures.

properties

IUPAC Name

4-(3-ethylanilino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-2-9-4-3-5-10(8-9)13-11(14)6-7-12(15)16/h3-5,8H,2,6-7H2,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZJIRCVZHFGXPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80358334
Record name 4-(3-Ethylanilino)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3-Ethylphenyl)amino]-4-oxobutanoic acid

CAS RN

550312-50-0
Record name 4-(3-Ethylanilino)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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